molecular formula C12H13N3O3 B2424059 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1081123-24-1

2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2424059
CAS RN: 1081123-24-1
M. Wt: 247.254
InChI Key: GUNJJAGBJCLLQT-UHFFFAOYSA-N
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Description

The compound “2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a 4-HO-TEMPO-facilitated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks leads to the formation of pyrido[2,3-d]pyrimidines .

Scientific Research Applications

Cycloaddition Reactions and Derivative Synthesis

  • Cycloaddition Reaction Applications : This compound undergoes [4+2] cycloaddition reactions under Lewis acid-catalyzed conditions, leading to the formation of diastereomeric tetraazapentaphene derivatives. The reactions exhibit diastereoselectivity and have been explored for their scope and limitations (Noguchi, Mizukoshi, & Nishimura, 1997).

Biological Activity and Chemical Reactivity

  • Biological Activity Exploration : Derivatives of pyrido[1,2-a]pyrimidine, such as the mentioned compound, have shown a broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, and antitumor properties. These activities have been a focus of research, leading to the synthesis of various derivatives (Harutyunyan, 2016).

Structural Studies and Framework Formation

  • Structural Analysis : Studies have analyzed the structure of related compounds, revealing polarized electronic structures and hydrogen-bonded frameworks. These findings are significant in understanding the molecular arrangement and potential applications of such compounds (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

Chemical Synthesis and Transformations

  • Synthesis and Transformations : Various methods have been explored for the synthesis of pyrido[1,2-a]pyrimidin-4-ones from related aminopyrimidinecarbaldehydes. These studies provide insights into the chemical reactivity and potential for creating diverse derivatives of the compound (Perandones & Soto, 1998).

Novel Compounds and Potential Applications

  • Development of New Compounds : Research has focused on creating new compounds through nucleophilic condensation reactions and exploring their potential applications. Such studies are crucial in expanding the chemical library of pyrido[1,2-a]pyrimidine derivatives (Abass, Ismail, Abdel-Monem, & Mayas, 2010).

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines involve the design of new selective, effective, and safe anticancer agents . The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .

properties

IUPAC Name

2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-7-5-13-11-9(8-16)12(17)15-6-3-2-4-10(15)14-11/h2-4,6,8,13H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNJJAGBJCLLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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